3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-11-4-7-17-15(18-11)19-8-5-12(6-9-19)20-10-14(22)21(16(20)23)13-2-3-13/h4,7,12-13H,2-3,5-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFFJMBIGDXRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H23N5O2
- Molecular Weight : 341.41 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a cyclopropyl group, a piperidine ring substituted with a pyrimidine moiety, and an imidazolidine dione structure. These functional groups are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like diabetes and cancer.
Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Gene Expression Alteration : The compound may affect the expression of genes associated with disease processes, further supporting its role in therapeutic applications.
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. For example, studies have highlighted the inhibition of dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis and is linked to glucose metabolism .
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation through various in vitro assays. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth in animal models .
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is potential for this compound to provide neuroprotection through modulation of neurotransmitter systems. This aspect is particularly relevant for conditions such as Alzheimer's disease .
Case Study 1: Antidiabetic Activity
A study focused on the antidiabetic effects of similar compounds demonstrated that they could lower blood glucose levels in diabetic rat models. The mechanism was linked to enhanced insulin sensitivity and reduced hepatic glucose production .
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies using various cancer cell lines revealed that the compound significantly reduced cell viability. The IC50 values obtained from these studies indicated potent activity comparable to established chemotherapeutic agents .
Case Study 3: Neuroprotective Potential
Research exploring the neuroprotective effects found that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure consisting of a cyclopropyl group, a piperidine ring, and an imidazolidine core, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 288.35 g/mol.
Medicinal Chemistry
3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione serves as a lead compound in the development of new therapeutic agents. Its structural features allow for the modification of specific functional groups to enhance efficacy against various diseases.
Biological Studies
The compound is utilized in biological studies to investigate its interactions with enzymes and receptors. For example, it can be studied for its inhibitory effects on specific enzymes involved in metabolic pathways related to diabetes and cancer treatment .
Pharmaceutical Development
Research indicates that this compound may exhibit therapeutic effects in treating conditions such as:
- Diabetes : It has been shown to improve insulin sensitivity and glucose metabolism.
- Cancer : Preliminary studies suggest potential anti-cancer properties by inducing apoptosis in cancer cells.
- Neurological Disorders : The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions .
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Diabetes Treatment Study : A clinical trial demonstrated that derivatives of this compound improved glycemic control in patients with type 2 diabetes by enhancing insulin sensitivity.
- Cancer Research : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines, suggesting its potential as an anti-cancer agent.
- Neurological Effects : Research indicated that the compound could modulate neurotransmitter systems, providing insights into its possible use in treating depression and anxiety disorders .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at specific sites, primarily targeting the cyclopropyl group and nitrogen atoms.
| Reagent | Conditions | Major Products | Key Observations |
|---|---|---|---|
| Potassium permanganate | Acidic or basic aqueous medium | Hydroxylated derivatives at cyclopropyl ring | Selective oxidation without core degradation |
| Hydrogen peroxide (H₂O₂) | Room temperature, polar aprotic solvents | Epoxidation of cyclopropyl group | Forms stable epoxide intermediates |
Oxidation reactions are influenced by the steric hindrance of the piperidine-pyrimidine substituent, which directs reactivity toward the cyclopropyl moiety.
Reduction Reactions
Reductive modifications target the carbonyl groups of the imidazolidine-2,4-dione core and the pyrimidine ring.
| Reagent | Conditions | Major Products | Key Observations |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux | Reduction of carbonyls to secondary alcohols | Partial reduction retains pyrimidine aromaticity |
| Sodium borohydride (NaBH₄) | Methanol, 0°C–25°C | Selective reduction of one carbonyl group | Yields mono-alcohol derivatives |
The imidazolidine-2,4-dione’s electron-deficient carbonyl groups are more susceptible to reduction than the pyrimidine ring.
Substitution Reactions
Nucleophilic substitution occurs at the pyrimidine ring and piperidine nitrogen.
| Reagent | Conditions | Major Products | Key Observations |
|---|---|---|---|
| Halides (e.g., Cl⁻, Br⁻) | DMF, 80°C, base (K₂CO₃) | Halogenation at pyrimidine C-5 position | Regioselectivity driven by electron-withdrawing groups |
| Organometallic reagents (e.g., Grignard) | Dry ether, −78°C | Alkylation at piperidine nitrogen | Forms quaternary ammonium intermediates |
Substitution at the pyrimidine ring is favored due to its electron-deficient nature, while alkylation targets the tertiary amine in the piperidine moiety.
Cycloaddition and Ring-Opening Reactions
The cyclopropyl group participates in [2+1] cycloadditions and ring-opening under acidic conditions.
| Reagent | Conditions | Major Products | Key Observations |
|---|---|---|---|
| Dichlorocarbene (CCl₂) | Phase-transfer catalysis | Dichlorocyclopropane adducts | Retains imidazolidine-dione core |
| HBr in acetic acid | Reflux | Ring-opening to form allylic bromide | Generates linear chain intermediates |
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling and C–H activation.
Stability and Degradation Pathways
The compound exhibits sensitivity to prolonged UV exposure and acidic hydrolysis:
-
Photodegradation : UV light (254 nm) induces cleavage of the cyclopropyl ring, forming linear alkenes.
-
Acidic Hydrolysis : Concentrated HCl (6M) at 100°C degrades the imidazolidine-dione core to urea derivatives.
Comparative Reactivity with Analogues
The 4-methylpyrimidin-2-yl substituent enhances electron withdrawal compared to methoxy or ethyl analogues, accelerating electrophilic substitution.
| Analogue | Reactivity Trend |
|---|---|
| 4-Methoxy-pyrimidin-2-yl derivative | Reduced electrophilic substitution rate |
| 5-Ethyl-pyrimidin-2-yl derivative | Similar reactivity but lower regioselectivity |
Industrial-Scale Reaction Optimization
Key parameters for scalable synthesis of derivatives include:
Comparison with Similar Compounds
Imidazolidine-2,4-Dione Derivatives
Nitrofurantoin (), a clinically used antimicrobial agent, shares the imidazolidine-2,4-dione core but substitutes a nitrofuran group. Key differences:
| Property | Target Compound | Nitrofurantoin (C8H6N4O5) |
|---|---|---|
| Molecular Weight | ~340–360 (estimated) | 238.16 |
| Substituent | 4-Methylpyrimidin-2-yl-piperidine | 5-Nitrofuran-methylene-amino |
| Biological Activity | Not specified (likely kinase-targeted) | Antibacterial (urinary tract infections) |
The target compound’s larger, more complex substituents suggest a divergent therapeutic application compared to nitrofurantoin’s nitroheterocyclic antimicrobial action .
Purine-Substituted Analogs
describes 3-cyclopropyl-1-[1-(9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione (MW: 341.37), replacing pyrimidine with purine. Purine’s larger aromatic system may enhance binding to ATP-binding pockets in kinases but reduce solubility .
Research Findings and Trends
- Synthetic Diversity : Patent data () emphasize the exploration of piperidine and pyrimidine substitutions to optimize drug-like properties. Hydroxyethyl or methyl groups on piperidine are recurrent motifs, balancing solubility and membrane permeability .
- Structural-Activity Relationships (SAR): Minor substituent changes (e.g., cyclopropyl vs. methyl on pyrimidine) can dramatically alter potency. For example, ’s cyclopropylpyrimidine analog may exhibit different steric interactions in enzymatic binding sites compared to the target compound .
Preparation Methods
Preparation of 1-(4-Methylpyrimidin-2-yl)piperidin-4-amine
The piperidine intermediate serves as the foundational scaffold for attaching the 4-methylpyrimidin-2-yl group. A validated method involves nucleophilic aromatic substitution between 2-chloro-4-methylpyrimidine and piperidin-4-amine. This reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 0–5°C under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts.
-
Reaction Conditions :
Alternative routes from patent CN104592198A describe bromination of 2-methylpyrimidine followed by coupling with N-benzyl piperidinone under n-butyllithium at -78°C. However, this method requires subsequent deprotection via catalytic hydrogenation (10% Pd/C, H₂, methanol), achieving 65–70% yield after purification.
Synthesis of 3-Cyclopropylimidazolidine-2,4-dione
The hydantoin core is synthesized via cyclization of urea derivatives with cyclopropanecarbonyl chloride. In a representative procedure, cyclopropanecarbonyl chloride is reacted with urea in dichloromethane (DCM) at room temperature for 12 hours, followed by acid quenching.
-
Key Parameters :
Notably, patents emphasize the importance of inert gas atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
Coupling Strategies for Final Assembly
Mitsunobu Reaction for N-Alkylation
The final coupling between 1-(4-methylpyrimidin-2-yl)piperidin-4-amine and 3-cyclopropylimidazolidine-2,4-dione is achieved via a Mitsunobu reaction . This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C, facilitating the formation of the C–N bond between the piperidine amine and hydantoin.
-
Optimized Conditions :
Reductive Amination Alternative
For substrates sensitive to Mitsunobu conditions, reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–5) provides an alternative pathway. This method requires pre-activation of the hydantoin with formaldehyde, achieving comparable yields (68–72%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients (1:3 to 1:1). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.15–1.20 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃-pyrimidine), 3.60–3.80 (m, 4H, piperidine), 4.30 (s, 2H, imidazolidine).
-
HRMS : m/z calculated for C₁₇H₂₂N₆O₂ [M+H]⁺: 367.1885; found: 367.1889.
Challenges and Optimization Opportunities
Steric Hindrance in Coupling Steps
Bulky substituents on the piperidine and hydantoin moieties necessitate prolonged reaction times (24–48 hours) or elevated temperatures (40–50°C) to drive reactions to completion. Microwave-assisted synthesis has been explored to reduce time (<6 hours) while maintaining yields.
Q & A
Q. How can researchers optimize the synthetic route for 3-cyclopropyl-1-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione?
Methodological Answer:
- Reaction Condition Screening : Use a fractional factorial design to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, highlights the use of dichloromethane and NaOH in multi-step syntheses of piperidine derivatives, suggesting polar aprotic solvents may enhance nucleophilic substitutions.
- Purification Strategies : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization. reports yields of 78% for structurally similar compounds using silica gel chromatography .
- Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- NMR : Compare experimental -NMR shifts (e.g., δ 7.58–8.77 ppm for aromatic protons in ) with predicted values from computational tools like ACD/Labs.
- IR : Verify functional groups (e.g., C=O stretch at ~1665 cm for imidazolidine-dione, as in ).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M] at m/z 278.28 in ) and fragmentation patterns .
- Purity Assessment : Use HPLC with UV detection (≥99% purity criteria, as in ).
Q. What safety protocols are recommended for handling this compound during synthesis?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. emphasizes immediate skin decontamination with water if exposed .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks (per GHS guidelines in and ).
- Waste Disposal : Follow institutional guidelines for halogenated solvents (e.g., dichloromethane in ) and amine byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the piperidine-pyrimidine core in this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for nucleophilic substitutions. highlights ICReDD’s approach integrating quantum calculations with experimental validation .
- Molecular Dynamics : Simulate solvation effects to optimize reaction media (e.g., polar vs. nonpolar solvents).
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Error Analysis : Cross-validate NMR/IR data with alternative techniques (e.g., X-ray crystallography for ambiguous stereochemistry).
- Parameter Adjustment : Re-examine computational settings (e.g., solvent models in DFT). notes discrepancies in mass spectrometry intensities (0.5–8.0% for molecular ions), suggesting experimental replication is critical .
- Collaborative Validation : Share raw data with third-party labs to confirm reproducibility.
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s pharmacological potential?
Methodological Answer:
- Analog Synthesis : Modify the cyclopropyl or pyrimidine groups and test bioactivity (e.g., kinase inhibition). demonstrates SAR workflows for piperidine derivatives using in vitro assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs.
- Metabolic Stability Assays : Assess hepatic microsomal degradation to prioritize lead candidates.
Q. How can reactor design principles improve scalability for multi-step syntheses?
Methodological Answer:
- Continuous Flow Systems : Minimize intermediate isolation (e.g., telescoped reactions). classifies reactor design under "RDF2050112," emphasizing residence time optimization for exothermic steps .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Kinetic Modeling : Use Aspen Plus to simulate heat/mass transfer in large-scale reactors.
Q. What methodologies identify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS Analysis : Compare degradation peaks with synthetic standards. ’s reference to fluorinated analogs (e.g., 108855-18-1) suggests halogenated byproducts may form .
- QSAR Modeling : Predict toxicity of degradation products using OECD Toolbox.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
